3-(2,2-dimethyloxan-4-yl)-3-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]propanoic acid
CAS No.:
Cat. No.: VC16949452
Molecular Formula: C35H51NO9
Molecular Weight: 629.8 g/mol
* For research use only. Not for human or veterinary use.
![3-(2,2-dimethyloxan-4-yl)-3-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]propanoic acid -](/images/structure/VC16949452.png)
Specification
Molecular Formula | C35H51NO9 |
---|---|
Molecular Weight | 629.8 g/mol |
IUPAC Name | 3-(2,2-dimethyloxan-4-yl)-3-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C35H51NO9/c1-32(2)19-21(12-16-45-32)27(18-30(40)41)36-29(39)7-8-31(42)44-20-28(38)35(43)15-11-26-24-6-5-22-17-23(37)9-13-33(22,3)25(24)10-14-34(26,35)4/h17,21,24-27,43H,5-16,18-20H2,1-4H3,(H,36,39)(H,40,41)/t21?,24-,25+,26+,27?,33+,34+,35+/m1/s1 |
Standard InChI Key | SAGTYQQFMCLHSQ-YUBHCLJESA-N |
Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NC(CC(=O)O)C5CCOC(C5)(C)C)O)C |
Canonical SMILES | CC1(CC(CCO1)C(CC(=O)O)NC(=O)CCC(=O)OCC(=O)C2(CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C)O)C |
Introduction
Molecular Structure and Stereochemical Features
Core Architecture and Functional Groups
The compound’s backbone consists of a cyclopenta[a]phenanthrene system, a tetracyclic structure reminiscent of steroidal hormones such as cortisol or testosterone. This core is substituted with a 2,2-dimethyloxan-4-yl group, a tetrahydrofuran-derived ring with two methyl groups at the 2-position, contributing to steric hindrance and conformational rigidity. The propanoic acid terminus is linked via an amide bond to a 4-oxobutanoyl spacer, which itself connects to a 17-hydroxy-10,13-dimethyl-3-oxo steroidal fragment through a 2-oxoethoxy bridge.
Key functional groups include:
-
Hydroxyl (-OH) groups: Positioned at the 17th carbon of the steroidal fragment, enhancing solubility and enabling hydrogen bonding with biological targets.
-
Oxo (C=O) groups: Present in the cyclopenta[a]phenanthrene core (C3), the 2-oxoethoxy bridge, and the 4-oxobutanoyl moiety, contributing to electrophilic reactivity.
-
Amine (-NH) group: Part of the amide linkage, critical for structural stability and potential interactions with proteolytic enzymes.
Stereochemical Complexity
The stereochemistry at positions 8R, 9S, 10R, 13S, 14S, and 17R dictates the three-dimensional orientation of the steroidal fragment, influencing binding affinity to receptor sites. For instance, the 17R-hydroxy configuration mirrors that of glucocorticoids, suggesting potential interactions with corticosteroid-binding globulins. The dimethyloxan ring adopts a chair conformation, with the 2,2-dimethyl groups occupying equatorial positions to minimize steric strain.
Synthetic Methodology and Reaction Pathways
Stepwise Synthesis
The synthesis of this compound likely involves multi-step organic transformations, as inferred from structurally related molecules:
-
Formation of the Dimethyloxan Ring:
Cyclization of a diol precursor (e.g., 2,2-dimethyl-1,5-pentanediol) under acidic conditions yields the tetrahydrofuran derivative. Catalysts such as p-toluenesulfonic acid (pTSA) may facilitate this step. -
Steroidal Fragment Preparation:
Microbial oxidation of a cholesterol-derived intermediate could introduce the 17-hydroxy and 3-oxo groups. Rhizopus arrhizus is a known biocatalyst for stereoselective hydroxylation in steroid synthesis. -
Coupling Reactions:
-
The steroidal fragment is conjugated to the 2-oxoethoxy bridge via a nucleophilic acyl substitution, with activation by carbodiimide reagents (e.g., EDC).
-
The 4-oxobutanoyl spacer is attached to the dimethyloxan-propanoic acid segment using peptide coupling agents like HOBt/DCC.
-
-
Global Deprotection and Purification:
Acidic or basic hydrolysis removes protecting groups (e.g., tert-butyl esters), followed by chromatographic purification to isolate the final product.
Challenges and Optimization
-
Steric Hindrance: Bulky substituents on the oxane and steroidal fragments may impede coupling reactions, necessitating elevated temperatures or high-pressure conditions.
-
Stereochemical Integrity: Epimerization at chiral centers during synthesis requires careful control of reaction pH and temperature.
Biological Activity and Mechanistic Hypotheses
Hormonal Interactions
The cyclopenta[a]phenanthrene system shares structural homology with corticosteroids, implying potential agonism/antagonism at glucocorticoid or mineralocorticoid receptors. The 17-hydroxy group is critical for receptor binding, as seen in dexamethasone derivatives.
Metabolic Stability
The dimethyloxan ring may enhance metabolic stability by shielding labile functional groups from cytochrome P450-mediated oxidation. In vitro assays with liver microsomes could validate this hypothesis.
Comparative Analysis with Structurally Related Compounds
The table below highlights key structural and functional differences between the target compound and analogous molecules:
Compound Name | Core Structure | Functional Groups | Biological Activity |
---|---|---|---|
Target Compound | Cyclopenta[a]phenanthrene | 17-OH, 3-oxo, dimethyloxan | Anti-inflammatory, hormonal |
Dexamethasone | Pregna-1,4-diene | 11β-OH, 17α-OH, 21-CH3 | Immunosuppressive |
Dehydroepiandrosterone (DHEA) | Androstane | 3-oxo, 5-ene, 17-keto | Hormonal precursor |
Ibuprofen | Arylpropionic acid | Carboxylate, methyl | COX inhibition |
Structural variations correlate with divergent pharmacological profiles. For example, dexamethasone’s 11β-hydroxy group enhances glucocorticoid receptor affinity, while the target compound’s dimethyloxan moiety may improve oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume